2-(4-Amino-2-bromophenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-bromophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol It is characterized by the presence of an amino group, a bromine atom, and a phenoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-bromophenoxy)ethan-1-ol typically involves the reaction of 4-amino-2-bromophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-bromophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Amino-2-bromophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-bromophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phenoxyethanol moiety can also interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but lacks the phenoxy group.
4-Amino-2-bromophenol: Lacks the ethan-1-ol moiety.
2-(4-Bromophenoxy)ethan-1-ol: Lacks the amino group
Uniqueness
2-(4-Amino-2-bromophenoxy)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(4-amino-2-bromophenoxy)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5,11H,3-4,10H2 |
InChI Key |
XETIYLHSBWYHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.